molecular formula C21H34ClNO3 B5362801 Ethyl 1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride

Ethyl 1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride

Cat. No.: B5362801
M. Wt: 384.0 g/mol
InChI Key: OEQNXXJQDQTGQO-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by its unique structure, which includes a piperidine ring, an ethyl ester group, and a phenoxypropyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions . The phenoxypropyl moiety is then introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with a halogenated propyl compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors in the body, leading to its biological effects . The phenoxypropyl moiety may also contribute to its activity by enhancing its binding affinity to the target receptors.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

Ethyl 1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO3.ClH/c1-5-24-21(23)18-9-12-22(13-10-18)11-6-14-25-20-15-17(4)7-8-19(20)16(2)3;/h7-8,15-16,18H,5-6,9-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQNXXJQDQTGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCCOC2=C(C=CC(=C2)C)C(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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